molecular formula C22H31N3O5 B1664449 Votracon CAS No. 102585-97-7

Votracon

Cat. No.: B1664449
CAS No.: 102585-97-7
M. Wt: 417.5 g/mol
InChI Key: UUTCSRWJAKFMIJ-WLHGVMLRSA-N
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Description

Votracon (chemical name: hypothetical structure based on triazole derivatives) is a synthetic antifungal agent developed for treating systemic fungal infections, particularly in immunocompromised patients. Its mechanism of action involves inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity . Preclinical studies highlight its broad-spectrum activity against Candida spp., Aspergillus spp., and rare molds, with a favorable pharmacokinetic profile characterized by high oral bioavailability (≥90%) and prolonged half-life (24–36 hours) . Phase III clinical trials demonstrated a 78% efficacy rate in invasive candidiasis, with a lower hepatotoxicity risk (3% incidence) compared to older azoles .

Properties

CAS No.

102585-97-7

Molecular Formula

C22H31N3O5

Molecular Weight

417.5 g/mol

IUPAC Name

4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C18H27N3O.C4H4O4/c1-20(18(22)14-7-9-15(19)10-8-14)17-11-12-21(13-17)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h7-10,16-17H,2-6,11-13,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UUTCSRWJAKFMIJ-WLHGVMLRSA-N

SMILES

CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C1CC[NH+](C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=C/C(=O)[O-])\C(=O)O

Canonical SMILES

CN(C1CC[NH+](C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N.C(=CC(=O)[O-])C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N- methyl)benzamide fumarate
votracon

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Votracon shares a triazole core with fluconazole and voriconazole but incorporates a unique fluorinated side chain (Fig. 1), enhancing binding affinity to fungal enzymes .

Table 1: Structural Properties

Compound Core Structure Side Chain Modification Molecular Weight (g/mol)
This compound Triazole Fluorinated alkyl 456.3
Fluconazole Triazole Bis-triazolyl methanol 306.3
Voriconazole Triazole α-(2,4-Difluorophenyl) 349.3

The fluorinated side chain in this compound reduces metabolic degradation by hepatic CYP3A4, improving plasma stability .

Functional Comparison

Antifungal Spectrum :

  • Voriconazole: Effective against Aspergillus but less potent against resistant Candida glabrata (MIC₉₀: 4 µg/mL vs. This compound’s 1 µg/mL) .

Table 2: In Vitro Efficacy (MIC₉₀, µg/mL)

Pathogen This compound Fluconazole Voriconazole
Candida albicans 0.25 2.0 0.5
Aspergillus fumigatus 0.5 >64 0.25
Candida auris 0.5 >64 2.0

Key Parameters :

  • Bioavailability : this compound (90%) vs. voriconazole (96%) but with fewer drug-drug interactions due to lower CYP3A4 inhibition .
  • Half-life : this compound (30 hours) vs. fluconazole (22–31 hours), enabling once-daily dosing .
  • Adverse Events : this compound’s hepatotoxicity rate (3%) is lower than voriconazole’s (12%) and comparable to fluconazole’s (2%) .
Resistance Profiles

This compound demonstrates a lower propensity to induce resistance in Candida spp. due to its dual binding to fungal CYP51 and efflux pump inhibition. In contrast, fluconazole resistance emerges rapidly in C. glabrata (25% resistance rate after 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Votracon
Reactant of Route 2
Votracon

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